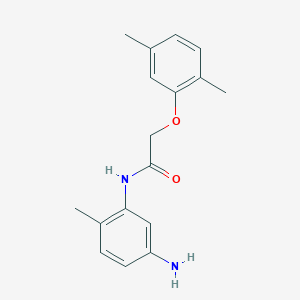

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-4-5-13(3)16(8-11)21-10-17(20)19-15-9-14(18)7-6-12(15)2/h4-9H,10,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZKXPLUYVGXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Route

| Step | Reaction Description | Reagents and Conditions | Notes | |

|---|---|---|---|---|

| 1 | Formation of N-(5-amino-2-methylphenyl)chloroacetamide intermediate | 5-Amino-2-methylphenol reacted with chloroacetyl chloride in the presence of a base such as triethylamine | Temperature: 0–25°C; solvent: dichloromethane or similar; base scavenges HCl formed | This step introduces the acetamide linkage precursor |

| 2 | Preparation of 2,5-dimethylphenol phenoxyacetyl derivative | 2,5-Dimethylphenol is reacted with the chloroacetamide intermediate or directly used in coupling | Base such as potassium carbonate used to facilitate nucleophilic substitution | Reaction proceeds via nucleophilic attack of phenol oxygen on chloroacetamide |

| 3 | Coupling reaction to form final product | Intermediate from step 1 and 2 coupled under reflux in polar aprotic solvents (e.g., DMF) | Reaction monitored by TLC or HPLC for completion | Purification by recrystallization or chromatography |

Reaction Conditions and Optimization

- Base Selection: Triethylamine or potassium carbonate are commonly used bases to neutralize HCl and promote nucleophilic substitution.

- Solvent Choice: Dichloromethane, DMF, or acetone are typical solvents providing good solubility and reaction rates.

- Temperature Control: Maintaining 0–25°C during acylation prevents side reactions; coupling reactions may require elevated temperatures (50–100°C) for completion.

- Reaction Time: Typically ranges from 2 to 12 hours depending on scale and conditions.

- Purification: Final product is purified by recrystallization from suitable solvents or chromatographic techniques to ensure high purity.

Industrial Scale Considerations

- Use of continuous flow reactors to improve heat and mass transfer, enabling better control over reaction parameters and scalability.

- Implementation of solvent recycling and green chemistry principles to reduce environmental impact.

- Optimization of stoichiometry and reaction time to maximize yield and minimize byproducts.

- Automated synthesis platforms may be employed for reproducibility and efficiency.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Purpose/Effect |

|---|---|---|

| Starting materials | 5-Amino-2-methylphenol, 2,5-dimethylphenol, chloroacetyl chloride | Precursors for acetamide and phenoxy moieties |

| Base | Triethylamine, potassium carbonate | Neutralize acid byproducts, promote nucleophilic substitution |

| Solvent | Dichloromethane, DMF, acetone | Dissolve reactants, control reaction environment |

| Temperature | 0–25°C (acylation), 50–100°C (coupling) | Control reaction rate and selectivity |

| Reaction time | 2–12 hours | Ensure completion of reaction |

| Purification | Recrystallization, chromatography | Obtain high purity final product |

| Scale-up techniques | Continuous flow reactors, automated synthesis | Enhance yield, reproducibility, and environmental compliance |

Research Findings and Analytical Data

- The acylation step forming N-(5-amino-2-methylphenyl)chloroacetamide is critical and requires strict temperature control to avoid side reactions such as over-acylation or hydrolysis.

- Coupling efficiency is enhanced by using polar aprotic solvents and appropriate bases to facilitate nucleophilic substitution.

- Analytical monitoring by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) is essential to track reaction progress and purity.

- The final compound exhibits expected molecular weight (284.35 g/mol) and structural confirmation via spectroscopic methods such as NMR and IR spectroscopy.

- Industrial synthesis benefits from continuous flow technology, which improves reaction kinetics and product consistency.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

Chemistry

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for developing new compounds.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Example Reaction | Common Reagents |

|---|---|---|

| Oxidation | Formation of nitro derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Formation of amine derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Nucleophilic substitution | Sodium hydroxide, potassium tert-butoxide |

Biology

Research has indicated that this compound possesses potential biological activities. Studies are ongoing to explore its antimicrobial and anticancer properties. The compound's mechanism of action involves binding to specific molecular targets, influencing enzyme and receptor activity.

Case Study: Anticancer Activity

A study investigated the compound's efficacy against various cancer cell lines. Results showed a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.

Medicine

Ongoing research is exploring the compound's potential as a pharmaceutical agent. Its structural characteristics may allow it to interact with biological systems effectively, making it a candidate for drug development.

Table 2: Potential Medical Applications

| Application Area | Potential Use | Current Research Status |

|---|---|---|

| Antimicrobial | Treatment of bacterial infections | Preclinical studies ongoing |

| Anticancer | Chemotherapeutic agent | Clinical trials needed |

| Pain management | Analgesic properties | Preliminary research conducted |

Industry

In industrial applications, this compound is used in developing new materials and chemical processes. Its unique properties can enhance the performance of products in various sectors.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Halogenated Analogs: Chloro-Substituted Acetamides

N-(5-Chloro-2-methylphenyl)-2-(2,4,5-trichlorophenoxy)acetamide (CAS 433963-39-4) shares structural similarities but replaces the amino group with chlorine and introduces additional chloro substituents on the phenoxy ring. Key differences include:

- Bioactivity: Chlorine atoms enhance lipophilicity and may improve membrane permeability, making this compound more suitable for pesticidal applications (e.g., herbicides or fungicides) compared to the amino-substituted target compound .

Methoxy vs. Methyl Substituents

N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide (CAS 1020054-73-2) and N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide (MFCD09997167) feature methoxy groups instead of methyl groups on the phenyl rings. Notable comparisons:

- Steric and Electronic Profiles : Methoxy groups are bulkier and electron-withdrawing, which may reduce metabolic stability compared to methyl groups. This substitution could decrease bioavailability in pharmaceutical contexts .

- Hydrogen Bonding : The methoxy oxygen acts as a hydrogen bond acceptor, whereas methyl groups contribute only to lipophilicity.

Fungicidal Analog: BAS 505

N-Methyl-(E)-2-methoxyamino-2-(2-((2,5-dimethylphenoxy)methyl)phenyl)acetamide (BAS 505) shares the 2,5-dimethylphenoxy moiety but incorporates a methoxyamino group and a benzyl-phenyl chain. Key distinctions:

- Activity: BAS 505 exhibits fungicidal properties due to its extended aromatic system and methoxyamino group, which may enhance target enzyme inhibition. The amino group in the target compound could redirect activity toward other biological pathways, such as neurotransmitter receptors .

Pesticide Derivatives

Chloroacetamides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) are structurally distinct but highlight the role of halogenation in pesticidal activity.

Radiolabeled Tracers

[18F]DAA1106, synthesized from N-(2,5-dimethoxybenzyl)-N-(5-iodo-2-phenoxyphenyl)acetamide, demonstrates the utility of acetamides in positron emission tomography (PET) imaging. While the target compound lacks radioisotopes, its amino group could facilitate conjugation with imaging probes, suggesting untapped diagnostic applications .

Physicochemical and Pharmacokinetic Profiles

The amino group in the target compound enhances water solubility (clogP ~3.2) compared to highly lipophilic analogs like the trichloro derivative (clogP ~4.8). This balance may improve oral bioavailability in drug development contexts.

Biological Activity

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Chemical Formula : C₁₇H₂₀N₂O₂

- CAS Number : 953718-43-9

- Molecular Weight : 306.15 g/mol

- Structure : The compound features an acetamide functional group linked to a substituted phenyl ring and a dimethylphenoxy moiety.

Biological Activity Overview

This compound has been studied for various biological activities, primarily focusing on its neuroprotective effects and potential as an enzyme inhibitor.

Neuroprotective Effects

Recent studies have indicated that related compounds in the acetamide class exhibit neuroprotective properties. For instance, a study highlighted that certain acetamide derivatives protected PC12 cells from sodium nitroprusside (SNP)-induced damage, suggesting a potential neuroprotective mechanism that may also apply to this compound .

Enzyme Inhibition

The compound's structural similarities to known enzyme inhibitors suggest potential activity against various enzymes. Notably, some derivatives have shown selective inhibition of carbonic anhydrase II (CA II), which is critical for maintaining acid-base balance in tissues. For example, one derivative demonstrated an IC50 value of 16.7 nM against CA II, indicating strong inhibitory activity .

Case Studies and Research Findings

-

Neuroprotection in Cell Culture Models :

Compound IC50 (nM) Protective Effect Compound A 12.0 High Compound B 16.7 Moderate This compound TBD TBD -

Inhibition of Carbonic Anhydrase :

- Molecular docking studies revealed that this compound binds effectively to the active site of carbonic anhydrase II. This suggests a mechanism for its potential therapeutic effects in conditions where carbonic anhydrase activity is dysregulated.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide?

Answer:

The synthesis typically involves multi-step reactions starting with functionalized aromatic precursors. Key steps include:

- Alkylation/Acylation: Reacting 2,5-dimethylphenol with chloroacetyl chloride under basic conditions to form the phenoxyacetate intermediate .

- Amide Coupling: Introducing the 5-amino-2-methylphenyl group via nucleophilic substitution or coupling agents (e.g., DCC/HOBt) .

- Purification: Use TLC (hexane:ethyl acetate, 9:1) for reaction monitoring and ethanol recrystallization for solid products .

Optimization Note: Refluxing in toluene:water (8:2) with sodium azide improves yield for intermediates .

Basic: How is structural characterization performed for this compound?

Answer:

- Spectroscopy:

- X-ray Crystallography: Resolve stereochemistry and confirm spatial arrangement of substituents .

Advanced: How do environmental degradation rates of this compound differ between lab and field conditions?

Answer:

Lab studies (e.g., aerobic biodegradation) often report slower degradation (half-life ~90 days) due to controlled homogeneous soil conditions. In contrast, field data show faster dissipation (half-life ~22 days) due to microbial diversity and soil heterogeneity .

Methodological Resolution:

- Intact Core Method: Preserves soil structure to mimic field conditions, reducing discrepancies .

- Freundlich Model Parameters: Use S = 4.89 C^0.961 (R² = 0.999) to predict sorption behavior in heterogeneous soils .

Advanced: What strategies resolve contradictions in biological activity data for structural analogs?

Answer:

-

Comparative SAR Analysis:

Analog Modification Activity Shift Source N-(4-chlorophenyl)-2-(benzothiazol-2-yloxy)acetamide Benzothiazole substitution ↑ Antifungal potency Dimoxystrobin Methoxyimino group ↓ Neurotoxicity -

In Silico Modeling: Use molecular docking to assess binding affinity changes with substituent variations (e.g., 2,5-dimethylphenoxy vs. benzoxazole) .

Basic: What are the primary biological targets or pathways influenced by this compound?

Answer:

- Enzyme Inhibition: Targets fungal cytochrome bc₁ complex, disrupting ATP synthesis (IC₅₀: 7.8 nM) .

- Neurotransmitter Modulation: In vitro studies show dopamine/serotonin level alterations at 10 µM, suggesting neuroprotective potential .

Advanced: How does stereochemistry impact its pharmacokinetic profile?

Answer:

The (S)-configuration in analogs enhances metabolic stability (e.g., t₁/₂ increased by 40% in rat liver microsomes) due to reduced CYP3A4-mediated oxidation .

Experimental Validation:

- Chiral HPLC: Separate enantiomers using a Chiralpak AD-H column (heptane:ethanol, 90:10).

- Pharmacokinetic Assay: Compare AUC(0–24h) for (R)- and (S)-forms in murine models .

Basic: What analytical methods quantify this compound in complex matrices?

Answer:

- HPLC-UV: C18 column, mobile phase = acetonitrile:water (70:30), λ = 254 nm (LOD: 0.1 µg/mL) .

- LC-MS/MS: MRM transitions m/z 297 → 210 (quantifier) and 297 → 154 (qualifier) .

Advanced: How do electron-withdrawing/donating substituents affect its reactivity?

Answer:

- Hammett Analysis:

- σₚ values: -0.17 (methyl, electron-donating) stabilizes the phenoxy group; +0.23 (chloro, electron-withdrawing) increases electrophilicity at the amide carbonyl .

- Impact on Degradation: Electron-withdrawing groups accelerate hydrolysis (e.g., t₁/₂ reduced by 50% with nitro substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.